(R)-1-(pyrimidin-2-yl)ethanol
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Overview
Description
®-1-(pyrimidin-2-yl)ethanol is a chiral alcohol with a pyrimidine ring attached to the ethanol backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrimidine ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(pyrimidin-2-yl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(pyrimidin-2-yl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of ®-1-(pyrimidin-2-yl)ethanol may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method ensures high enantioselectivity and yield, making it suitable for large-scale production.
Types of Reactions:
Oxidation: ®-1-(pyrimidin-2-yl)ethanol can undergo oxidation to form ®-1-(pyrimidin-2-yl)ethanone. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane, ®-1-(pyrimidin-2-yl)ethane, using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in ®-1-(pyrimidin-2-yl)ethanol can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.
Major Products:
Oxidation: ®-1-(pyrimidin-2-yl)ethanone.
Reduction: ®-1-(pyrimidin-2-yl)ethane.
Substitution: ®-1-(pyrimidin-2-yl)ethyl chloride.
Scientific Research Applications
®-1-(pyrimidin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature. It serves as a model substrate for investigating the stereoselectivity of enzymes.
Medicine: ®-1-(pyrimidin-2-yl)ethanol derivatives have potential therapeutic applications. They are explored for their activity against various biological targets, including enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of ®-1-(pyrimidin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
(S)-1-(pyrimidin-2-yl)ethanol: The enantiomer of ®-1-(pyrimidin-2-yl)ethanol, which may have different biological activities and properties.
1-(pyrimidin-2-yl)ethanone: The oxidized form of ®-1-(pyrimidin-2-yl)ethanol, used in similar applications but with different reactivity.
1-(pyrimidin-2-yl)ethane: The fully reduced form, which lacks the hydroxyl group and has different chemical properties.
Uniqueness: ®-1-(pyrimidin-2-yl)ethanol is unique due to its chiral nature and the presence of the pyrimidine ring. This combination imparts specific chemical and biological properties that are not found in its achiral or non-pyrimidine-containing analogs. The compound’s ability to participate in stereoselective reactions and its potential therapeutic applications make it a valuable molecule in various fields of research.
Properties
IUPAC Name |
(1R)-1-pyrimidin-2-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMHZXYXPHNWMA-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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